Cas no 14779-16-9 (3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine)

3-Methyl-2,3-dihydro-1,3-benzothiazol-2-imine is a heterocyclic organic compound featuring a benzothiazole core with an imine functional group at the 2-position and a methyl substituent at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. Its rigid bicyclic framework enhances stability while allowing selective modifications. The compound’s electron-rich nature facilitates participation in nucleophilic and cyclization reactions. It is commonly utilized in the synthesis of bioactive molecules, including potential antimicrobial and antiviral agents. High purity grades ensure consistent performance in research and industrial applications.
3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine structure
14779-16-9 structure
Product Name:3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine
CAS No:14779-16-9
MF:C8H8N2S
MW:164.227519989014
CID:225377
PubChem ID:84642
Update Time:2025-11-02

3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine Chemical and Physical Properties

Names and Identifiers

    • 2(3H)-Benzothiazolimine,3-methyl-
    • 3-Methyl-1,3-benzothiazol-2(3H)-imine
    • 3-methyl-1,3-benzothiazol-2-imine
    • 3-METHYL-3H-BENZOTHIAZOL-2-YLIDENEAMINE
    • (2Z)-3-methyl-1,3-benzothiazol-2(3H)-imine
    • 3-Methyl-3H-benzothiazol-2-imine
    • Einecs 238-845-4
    • 2-IMINO-3-METHYLBENZOTHIAZOLE
    • 3-Methylbenzothiazol-2(3H)-imine
    • 3-methylbenzo[d]thiazol-2(3H)-imine
    • 3-Methyl-2,3-dihydrobenzothiazole-2-imine
    • 2,3-Dihydro-2-imino-3-methylbenzothiazole
    • 3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine
    • DTXSID50868132
    • 3-Methylbenzothiazolone imine
    • N-Methylbenzothiazolone imine
    • SCHEMBL3895181
    • F2146-0025
    • NS00053106
    • 2-Imino-3-methylbenzothiazoline
    • 14779-16-9
    • HMS1782K06
    • 3-Methylbenzothiazol-2-imine
    • 3-methyl-2-imino-benzthiazoline
    • AKOS000115539
    • 3-Methyl-1,3-benzothiazol-2(3H)-imine #
    • EN300-02279
    • Z56812812
    • 3-methyl-2-iminobenzthiazoline
    • Benzothiazoline, 2-imino-3-methyl-
    • 2(3H)-Benzothiazolimine, 3-methyl-
    • STL183154
    • Inchi: 1S/C8H8N2S/c1-10-6-4-2-3-5-7(6)11-8(10)9/h2-5,9H,1H3
    • InChI Key: VYFQTZSQRZCAGR-UHFFFAOYSA-N
    • SMILES: S1C(=N)N(C)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 164.04094
  • Monoisotopic Mass: 164.04081944g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 52.4Ų

Experimental Properties

  • PSA: 27.09

3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine Pricemore >>

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3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine Related Literature

Additional information on 3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine

Exploring the Properties and Applications of 3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine (CAS No. 14779-16-9)

3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine (CAS No. 14779-16-9) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and materials science. This heterocyclic compound, featuring a benzothiazole core with an imine functional group, exhibits unique chemical properties that make it valuable for various industrial and research applications. In recent years, the demand for benzothiazole derivatives has surged due to their versatility and potential in drug discovery, making this compound a subject of interest for chemists and researchers alike.

The molecular structure of 3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine includes a methyl group at the 3-position and an imine moiety at the 2-position, which contribute to its reactivity and stability. These structural features are particularly important in the synthesis of more complex molecules, where the compound often serves as a key intermediate. Researchers have explored its use in the development of antimicrobial agents, fluorescent dyes, and even corrosion inhibitors, highlighting its broad utility across multiple disciplines.

One of the most compelling aspects of 3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine is its role in pharmaceutical research. The benzothiazole scaffold is known for its bioactivity, and modifications to this core structure can lead to compounds with enhanced therapeutic properties. For instance, recent studies have investigated its potential in designing central nervous system (CNS) drugs, given the ability of benzothiazole derivatives to cross the blood-brain barrier. This aligns with current trends in drug development, where there is a growing focus on neurological disorders and neuroprotective agents.

In the agrochemical sector, 3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine has been explored for its potential as a pesticide intermediate. The compound's ability to interact with biological systems makes it a candidate for developing novel crop protection agents. With the increasing global demand for sustainable agriculture, researchers are keen on identifying eco-friendly alternatives to traditional pesticides, and this compound could play a role in such innovations.

From a materials science perspective, the benzothiazole ring in 3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine contributes to its photophysical properties, making it useful in the design of organic light-emitting diodes (OLEDs) and fluorescent probes. These applications are particularly relevant in the context of advancing renewable energy technologies and biomedical imaging, both of which are high-priority areas in modern research.

The synthesis of 3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine typically involves the reaction of 2-aminothiophenol with methyl isothiocyanate, followed by cyclization. This process has been optimized over the years to improve yield and purity, ensuring that the compound meets the stringent requirements of industrial and academic users. Recent advancements in green chemistry have also led to more sustainable synthesis routes, reducing the environmental impact of its production.

Market trends indicate a steady rise in the demand for benzothiazole-based compounds, driven by their expanding applications in life sciences and advanced materials. As industries continue to seek innovative solutions for global challenges, the relevance of 3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine is expected to grow. Its compatibility with modern high-throughput screening techniques further enhances its appeal in drug discovery pipelines.

In conclusion, 3-methyl-2,3-dihydro-1,3-benzothiazol-2-imine (CAS No. 14779-16-9) is a multifaceted compound with significant potential across various scientific and industrial domains. Its unique chemical properties, coupled with its applicability in pharmaceuticals, agrochemicals, and materials science, make it a valuable asset for researchers and manufacturers. As the scientific community continues to uncover new uses for this compound, its role in addressing contemporary challenges is likely to expand, solidifying its position as a key player in modern chemistry.

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